molecular formula C14H11N3O3S B15110342 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B15110342
M. Wt: 301.32 g/mol
InChI Key: BRCFJMFXLZUCSJ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique electronic properties, while the thiophene ring is known for its stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Final coupling: The oxadiazole and thiophene moieties are then coupled together using appropriate coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, converting the oxadiazole ring to its corresponding amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.

    Medicine: It has shown promise in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs), owing to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide: This compound also contains a thiophene ring and exhibits anti-inflammatory properties.

    N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide: This compound is used in the synthesis of various bioactive molecules and has applications in medicinal chemistry.

    N-(4-methoxyphenyl)-thiophene-2-carboxamide: Similar in structure, this compound is used in the development of organic semiconductors and other industrial applications.

The uniqueness of this compound lies in its combination of the oxadiazole and thiophene rings, which imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-13(17-20-16-12)15-14(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18)

InChI Key

BRCFJMFXLZUCSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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